5-fluoro-2-methoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "5-fluoro-2-methoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide" is a chemically synthesized molecule that appears to be related to a class of compounds known for their pharmacological activities, particularly as inhibitors of the cyclooxygenase-2 (COX-2) enzyme. This enzyme is a key target in the treatment of inflammation and pain, and selective COX-2 inhibitors are sought after for their reduced gastrointestinal side effects compared to non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives is well-documented in the literature. For instance, Paper 1 describes the synthesis of a series of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, which were evaluated for their COX-2 inhibitory activities . Similarly, Paper 2 reports the synthesis of new benzenesulfonamide derivatives starting from substituted benzaldehydes and 4-hydrazinobenzenesulfonamide . Although the exact synthesis route for the compound is not provided, these papers suggest that the synthesis likely involves multiple steps, including the formation of the sulfonamide linkage and the introduction of substituents to the benzene ring.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with various functional groups that can modulate the molecule's biological activity. The introduction of a fluorine atom, as mentioned in Paper 1, can enhance the selectivity of COX-2 inhibition . The presence of methoxy groups, as seen in the compound of interest, may also influence the binding affinity and selectivity through electronic effects and steric hindrance.
Chemical Reactions Analysis
Benzenesulfonamide derivatives can undergo various chemical reactions depending on their substituents. The presence of reactive groups such as fluorine or methoxy may influence the reactivity of the compound. For example, fluorine substitution has been shown to preserve COX-2 potency and increase selectivity . The methoxy groups may participate in reactions such as demethylation or influence the electronic properties of the molecule, thereby affecting its interaction with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. The introduction of substituents like fluorine and methoxy groups can affect properties such as solubility, stability, and lipophilicity, which in turn can impact the compound's pharmacokinetic profile and bioavailability. For instance, Paper 3 discusses the preparation of sodium salts of benzenesulfonamide derivatives to improve their solubility for injectable formulations . These modifications are crucial for the development of pharmaceutical agents with desirable pharmacological profiles.
Scientific Research Applications
Photochemical Properties and Photodynamic Therapy Application
- Photodynamic Therapy: A zinc phthalocyanine derivative substituted with benzenesulfonamide has shown remarkable potential in photodynamic therapy for cancer treatment due to its good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Inhibitory Activities and Pharmacological Properties
- Cyclooxygenase-2 Inhibition: Compounds with a substituted benzenesulfonamide moiety, including fluoro derivatives, have been synthesized and evaluated for their selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in inflammatory processes (Pal et al., 2003).
- Carbonic Anhydrase Inhibitors and Anticancer Potential: New benzenesulfonamides, including derivatives with methoxy and fluoro substitutions, have been synthesized and show promise as carbonic anhydrase inhibitors, with potential applications in cancer therapy (Gul et al., 2016).
Fluorophores and Zinc(II) Detection
- Fluorophore Development for Zinc Detection: Research on fluorophores, including derivatives of benzenesulfonamide, has led to advancements in the detection of zinc(II), which is crucial for studies of intracellular zinc (Kimber et al., 2001).
Potential Treatments for Various Conditions
- Treatment of Idiopathic Pulmonary Fibrosis and Cough: Phosphatidylinositol 3-kinase inhibitors, including 2,4-difluoro derivatives of benzenesulfonamide, have been proposed for the treatment of idiopathic pulmonary fibrosis and cough (Norman, 2014).
- Antimicrobial Activity: Arylazopyrazole compounds clubbed with benzenesulfonamide units have been evaluated for their antimicrobial activity, indicating potential applications in treating bacterial and fungal infections (Sarvaiya, Gulati, & Patel, 2019).
Alzheimer's Disease Research
- Serotonin 1A Receptors in Alzheimer's Disease: Research involving benzenesulfonamide derivatives has been conducted to quantify serotonin 1A receptor densities in the brains of Alzheimer's disease patients, providing insights into the pathophysiology of the disease (Kepe et al., 2006).
properties
IUPAC Name |
5-fluoro-2-methoxy-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O5S/c1-28-16-6-3-14(4-7-16)17-8-10-20(25)24(23-17)12-11-22-30(26,27)19-13-15(21)5-9-18(19)29-2/h3-10,13,22H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHAABIFKLNGIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=C(C=CC(=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-2-methoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.